molecular formula C19H21N3O3 B3953036 (4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone

(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone

Cat. No. B3953036
M. Wt: 339.4 g/mol
InChI Key: MJYRMLLWMCTTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone, also known as MN-305, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. MN-305 belongs to the class of arylalkylamines and has been found to exhibit a range of biological activities, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of (4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone is not fully understood, but it is believed to act by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to a reduction in inflammation and oxidative stress. It has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In animal studies, this compound has been shown to reduce inflammation and oxidative stress, protect against neurotoxicity, and inhibit tumor growth. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone has several advantages as a pharmacological agent. It is relatively easy to synthesize and has been found to exhibit a range of biological activities, making it a promising candidate for further research and development. However, this compound also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. This compound also has limited bioavailability, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on (4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone. One area of interest is the development of more efficient synthesis methods to improve yields and reduce the use of hazardous reagents. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted pharmacological agents. Additionally, further research is needed to evaluate the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone has been studied extensively for its potential applications in the field of pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This compound has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(4-methylphenyl)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-3-5-15(6-4-14)19(23)17-13-16(22(24)25)7-8-18(17)21-11-9-20(2)10-12-21/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYRMLLWMCTTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone
Reactant of Route 2
Reactant of Route 2
(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone
Reactant of Route 3
Reactant of Route 3
(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone
Reactant of Route 4
Reactant of Route 4
(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone
Reactant of Route 5
Reactant of Route 5
(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone
Reactant of Route 6
Reactant of Route 6
(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.